N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811447
InChI: InChI=1S/C12H15N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h3-10,14H,1-2H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline

CAS No.:

Cat. No.: VC17811447

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-[1-(1-methylpyrazol-4-yl)ethyl]aniline
Standard InChI InChI=1S/C12H15N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h3-10,14H,1-2H3
Standard InChI Key YVDAYJQAFFMKAV-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN(N=C1)C)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline consists of an aniline group (C₆H₅NH₂) substituted at the nitrogen atom with a 1-(1-methyl-1H-pyrazol-4-yl)ethyl chain. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position and linked to the ethylamine side chain at the 4-position. Key structural features include:

  • Aniline core: Provides a planar aromatic system capable of π-π interactions and hydrogen bonding via the amine group.

  • Pyrazole substituent: Introduces rigidity and additional hydrogen-bonding sites through its nitrogen atoms.

  • Ethyl linker: Enhances molecular flexibility, potentially influencing binding kinetics in biological systems.

Spectroscopic Signatures

While experimental spectral data for this exact compound are unavailable, analogous pyrazole-aniline derivatives exhibit characteristic signals:

  • ¹H NMR: Pyrazole protons resonate at δ 7.5–8.5 ppm as singlets, while the aniline NH appears as a broad singlet near δ 5.0–6.0 ppm .

  • IR: Stretching vibrations for NH (3360–3310 cm⁻¹), C=N (1630–1590 cm⁻¹), and aromatic C=C (1520–1480 cm⁻¹) are typical .

Physicochemical Properties

Based on the closely related compound N-ethyl-4-(1-methyl-1H-pyrazol-4-yl)aniline (PubChem CID: 132076474) :

PropertyValue
Molecular Weight201.27 g/mol
Molecular FormulaC₁₂H₁₅N₃
XLogP32.9 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count3

Synthetic Methodologies

The synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]aniline can be extrapolated from established protocols for analogous pyrazole-aniline hybrids . Two plausible routes are discussed:

Vilsmeier-Haack Formylation Followed by Reductive Amination

  • Pyrazole Carboxaldehyde Synthesis:
    Treatment of 1-methyl-1H-pyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 1-methyl-1H-pyrazole-4-carboxaldehyde via the Vilsmeier-Haack reaction .

    1-Methyl-1H-pyrazole+POCl₃/DMF1-Methyl-1H-pyrazole-4-carboxaldehyde\text{1-Methyl-1H-pyrazole} + \text{POCl₃/DMF} \rightarrow \text{1-Methyl-1H-pyrazole-4-carboxaldehyde}
  • Aldehyde Alkylation:
    Reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-(1-methyl-1H-pyrazol-4-yl)ethyl aldehyde.

  • Reductive Amination:
    Condensation of the alkylated aldehyde with aniline using sodium cyanoborohydride (NaBH₃CN) produces the target compound:

    RCHO+C₆H₅NH₂NaBH₃CNN-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline\text{RCHO} + \text{C₆H₅NH₂} \xrightarrow{\text{NaBH₃CN}} \text{N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline}

Direct Nucleophilic Substitution

An alternative approach involves reacting 1-(1-methyl-1H-pyrazol-4-yl)ethyl bromide with aniline under basic conditions:

C₆H₅NH₂+BrCH₂CH₂(1-methyl-1H-pyrazol-4-yl)Et₃NN-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline\text{C₆H₅NH₂} + \text{BrCH₂CH₂(1-methyl-1H-pyrazol-4-yl)} \xrightarrow{\text{Et₃N}} \text{N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline}

Yield Optimization: The use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) typically improves reaction efficiency .

Applications in Materials Science

Beyond pharmacology, pyrazole-aniline derivatives find utility in:

  • Coordination Chemistry: As ligands for transition metal catalysts (e.g., Pd, Cu) in cross-coupling reactions.

  • Organic Electronics: Pyrazole’s electron-deficient nature facilitates use in n-type semiconductors.

  • Polymer Additives: Antioxidant properties arising from the amine and heterocyclic moieties.

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